molecular formula C10H10BrF B13631313 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene

4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene

Cat. No.: B13631313
M. Wt: 229.09 g/mol
InChI Key: YGYJQRLZNNPVKZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is an organic compound characterized by a bromomethyl group attached to the indene ring system, which also contains a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a controlled environment. This method ensures consistent product quality and higher yields. The reaction mixture is typically passed through a reactor maintained at a constant temperature, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The primary product is the methyl derivative of the compound.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl and a fluorine substituent on the indene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrF/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,6H2

InChI Key

YGYJQRLZNNPVKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)CBr

Origin of Product

United States

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